molecular formula C12H23ClN2O3 B051985 prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride CAS No. 35429-19-7

prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride

Cat. No.: B051985
CAS No.: 35429-19-7
M. Wt: 278.77 g/mol
InChI Key: QWMYWGHYRCRBFI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Polyquaternium-32 is a cationic polymer primarily used in the personal care industry. It is known for its conditioning properties, making it a common ingredient in hair conditioners, shampoos, and facial cleansing products. The polymer is positively charged, which allows it to neutralize the negative charges on hair and skin, thereby reducing static and improving manageability .

Mechanism of Action

Target of Action

Polyquaternium-32 is a cationic copolymer of acrylamide and the quaternary ammonium salt with diallyldimethylammonium chloride . Its primary targets are hair and skin due to their negatively charged surfaces . The positive charges of Polyquaternium-32 allow it to ionically bond with these targets .

Mode of Action

Polyquaternium-32 interacts with its targets (hair and skin) by neutralizing their negative charges . This interaction helps hair lie flat and enhances the smoothness of the skin . In addition, it has been found to have antimicrobial properties , which could be attributed to its interaction with the negatively charged bacterial cell membranes .

Biochemical Pathways

It’s known that the compound’s cationic nature allows it to interact with the negatively charged surfaces of hair and skin . This interaction can influence various biochemical processes, such as the regulation of hair and skin pH, hydration levels, and microbial activity.

Pharmacokinetics

Its impact on bioavailability is primarily related to its ability to remain on the skin and hair after application, resisting rinse-off due to its ionic bonding with these surfaces .

Result of Action

The application of Polyquaternium-32 results in several observable effects. It provides noticeable conditioning properties to hair, reducing frizz, and improving manageability . This results in softer, silkier, and more manageable hair . On the skin, it can enhance smoothness and potentially exert antimicrobial effects .

Action Environment

The action, efficacy, and stability of Polyquaternium-32 can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the application environment can affect its performance . Moreover, the presence of other ingredients in a formulation can also impact its action. For example, in cosmetic formulations, it’s often used in combination with other ingredients that can enhance or modify its effects .

Biochemical Analysis

Biochemical Properties

Polyquaternium-32 is a cationic polymer that interacts with various biomolecules. Its positive charges allow it to bind to negatively charged surfaces, such as hair and skin . This interaction neutralizes the negative charges of most shampoos and hair proteins, helping hair lie flat .

Cellular Effects

Polyquaternium-32 can have effects on various types of cells and cellular processes. For example, it has been shown to have no discernible effects on cytokinetic movement or mitotic activity of epithelial cells .

Molecular Mechanism

At the molecular level, Polyquaternium-32 exerts its effects through its positive charges, which ionically bond it to hair and skin . This bonding interaction helps to reduce static charges by neutralizing the electrical charge on the hair surface .

Temporal Effects in Laboratory Settings

The effects of Polyquaternium-32 can change over time in laboratory settings. For example, it has been shown that the toxicity of Polyquaternium-10, a similar compound, varies between different tradenames and test waters .

Dosage Effects in Animal Models

While specific studies on Polyquaternium-32 dosage effects in animal models are limited, it’s worth noting that cationic polymers can impair aquatic organisms due to their charge-driven interaction with the surface of the organism .

Metabolic Pathways

As a cationic polymer, it is known to interact with negatively charged surfaces, which could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

Polyquaternium-32 is transported and distributed within cells and tissues through its positive charges, which allow it to bind to negatively charged surfaces . This binding can influence its localization or accumulation .

Subcellular Localization

Given its positive charges and ability to bind to negatively charged surfaces, it is likely that it localizes to areas of the cell where these interactions can occur .

Preparation Methods

Polyquaternium-32 can be synthesized through the polymerization of monomers containing quaternary ammonium groups. The synthetic routes often involve the use of acrylamide and diallyldimethylammonium chloride as starting materials. The reaction conditions typically include the use of initiators like azobisisobutyronitrile (AIBN) and are carried out in aqueous or organic solvents . Industrial production methods may involve continuous polymerization processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Polyquaternium-32 undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties.

    Reduction: Reduction reactions can modify the polymer’s charge density and molecular weight.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

Scientific Research Applications

Polyquaternium-32 has a wide range of scientific research applications:

Comparison with Similar Compounds

Polyquaternium-32 is part of a larger family of polyquaterniums, each with unique properties:

Polyquaternium-32 stands out due to its balanced combination of conditioning, antistatic, and antimicrobial properties, making it versatile for various applications.

Properties

IUPAC Name

prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO2.C3H5NO.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;1-2-3(4)5;/h1,6-7H2,2-5H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMYWGHYRCRBFI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)C.C=CC(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35429-19-7
Record name Acrylamide-methacryloyloxyethyltrimethylammonium chloride copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35429-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

278.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35429-19-7
Record name Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride (1:1), polymer with 2-propenamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,N-TRIMETHYL-2-[(2-METHYL-1-OXO-2-PROPEN-1-YL)OXY]ETHANAMINIUM CHLORIDE (1:1) POLYMER WITH 2-PROPENAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the implications of Polyquaternium-32's inclusion in commercially available lubricants?

A2: The study highlights the presence of Polyquaternium-32 in several commercially available over-the-counter (OTC) sexual lubricants []. The research suggests that Polyquaternium-32, along with glycerin, significantly contribute to the observed anti-HIV activity of these lubricants. This finding opens avenues for developing lubricants specifically optimized for their anti-HIV properties using these components. Notably, both Polyquaternium-32 and glycerin are considered safe for topical use according to FDA guidelines [], making them promising candidates for further exploration in HIV prevention strategies.

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